N-(4-chlorophenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide
Overview
Description
N-(4-chlorophenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring substituted with a 4-chlorophenyl group, a cyano group, and a trifluoromethyl group, making it a valuable molecule in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-chlorophenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide
- N-(4-methylphenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide
- N-(4-fluorophenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide
Uniqueness
N-(4-chlorophenyl)-4-cyano-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-cyano-3-(trifluoromethyl)pyrazole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O/c13-8-1-3-9(4-2-8)18-11(21)20-6-7(5-17)10(19-20)12(14,15)16/h1-4,6H,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXGGRKTJPRZLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N2C=C(C(=N2)C(F)(F)F)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.